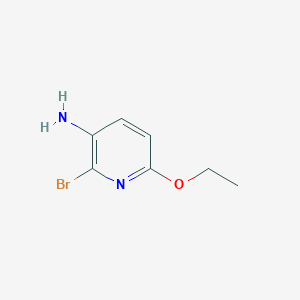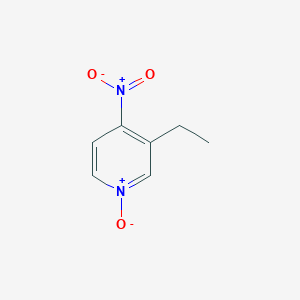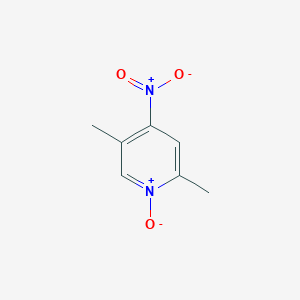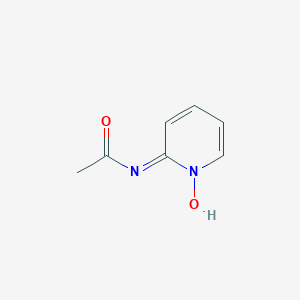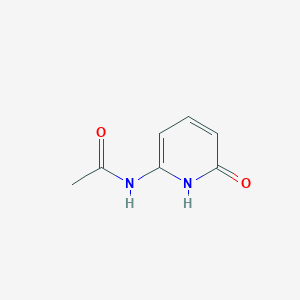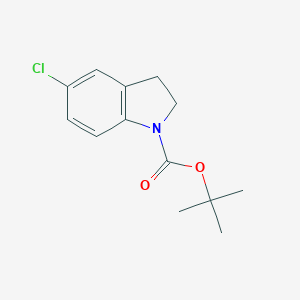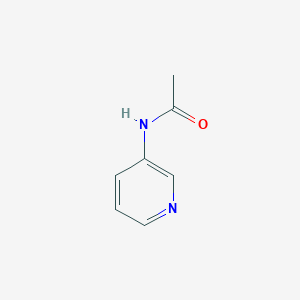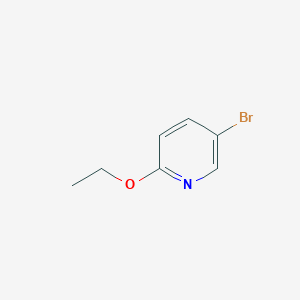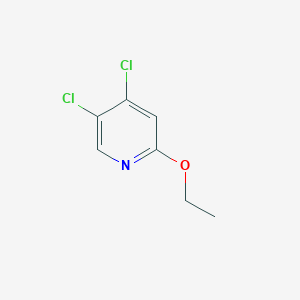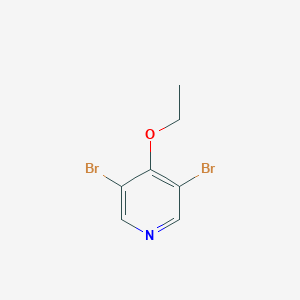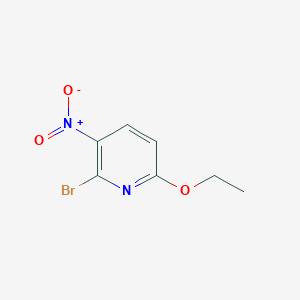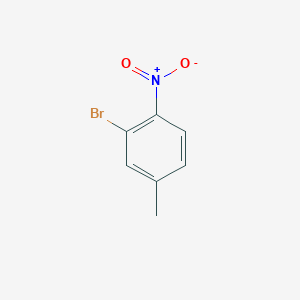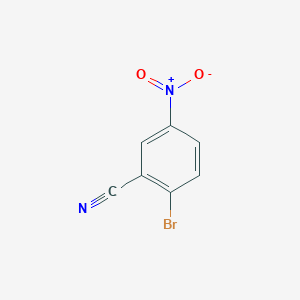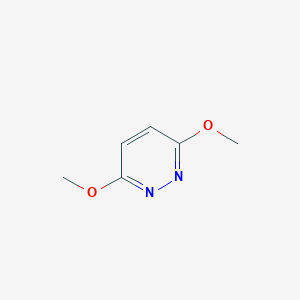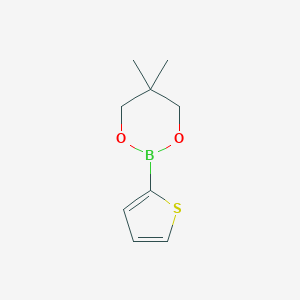
5,5-Dimethyl-2-(thiophen-2-YL)-1,3,2-dioxaborinane
Overview
Description
5,5-Dimethyl-2-(thiophen-2-YL)-1,3,2-dioxaborinane is a chemical compound with the molecular formula C9H13BO2S . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 5,5-Dimethyl-2-(thiophen-2-YL)-1,3,2-dioxaborinane consists of a boron atom bonded to two oxygen atoms and a carbon atom, forming a 1,3,2-dioxaborinane ring. This ring is substituted at the 2-position with a thiophen-2-yl group and at the 5-position with two methyl groups .
Physical And Chemical Properties Analysis
5,5-Dimethyl-2-(thiophen-2-YL)-1,3,2-dioxaborinane is a solid substance . It has a molecular weight of 196.08 . The compound should be stored in a dark place, under inert atmosphere, and in a freezer under -20°C .
Scientific Research Applications
Lanthanide Complexes
- Scientific Field : Chemistry
- Application Summary : Lanthanide complexes have become a research hotspot for their unique structure and excellent luminescent intensity . They have applications in magnetic materials, luminescent material, catalysis, cell imaging material, and biology .
- Methods of Application : The complexes were prepared using 2,6-dimethylbenzoic acid and 1,10-phenanthroline as main ligand and auxiliary ligand . They were characterized by Raman spectroscopy, infrared spectroscopy, single crystal X-ray diffraction, elemental analysis and thermogravimetric analysis .
- Results or Outcomes : Solid-state fluorescence studies showed that complexes emitted strong red and green light .
Ruthenium Complexes
- Scientific Field : Medicinal Chemistry
- Application Summary : Ruthenium complexes are being studied for their potential in fighting pathogenic bacteria .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of these studies were not specified in the source .
Synthesis of 2-(2-oxo-2-(thiophen-2-yl)ethyl)-4H-chromen-4-one
- Scientific Field : Organic Chemistry
- Application Summary : This compound is synthesized for its potential applications in various fields, although the specific applications are not detailed in the source .
- Methods of Application : The reaction was monitored by silica gel thin layer chromatography (TLC, 254 nm). After completion of the reaction, the mixture was poured into ice water, stirred for 20 min and the yellow intermediate 2-(ethylthio)-4H-chromen-4-one was obtained by filtration .
- Results or Outcomes : A solution of this intermediate, 2-acetylthiophene and t–BuOK in DMSO was used to obtain the final product .
Nitro/Nitrosyl-Ru(II) Complexes
- Scientific Field : Medicinal Chemistry
- Application Summary : Nitro/nitrosyl-Ru(II) complexes, where 5,5′-mebipy = 5,5′-dimethyl-2,2′-bipyridine and dppb = 1,4-bis(diphenylphosphino)butane, are being studied for their potential in fighting pathogenic bacteria .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of these studies were not specified in the source .
Synthesis of 2- (2-oxo-2- (thiophen-2-yl)ethyl)-4H-chromen-4-one
- Scientific Field : Organic Chemistry
- Application Summary : This compound is synthesized for its potential applications in various fields, although the specific applications are not detailed in the source .
- Methods of Application : The reaction was monitored by silica gel thin layer chromatography (TLC, 254 nm). After completion of the reaction, the mixture was poured into ice water, stirred for 20 min and the yellow intermediate 2- (ethylthio)-4H-chromen-4-one was obtained by filtration . A solution of this intermediate, 2-acetylthiophene and t–BuOK in DMSO was used to obtain the final product .
- Results or Outcomes : The outcomes of these studies were not specified in the source .
Nitro/Nitrosyl-Ru(II) Complexes
- Scientific Field : Medicinal Chemistry
- Application Summary : Nitro/nitrosyl-Ru(II) complexes, where 5,5′-mebipy = 5,5′-dimethyl-2,2′-bipyridine and dppb = 1,4-bis(diphenylphosphino)butane, are being studied for their potential in fighting pathogenic bacteria .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of these studies were not specified in the source .
Safety And Hazards
The safety information for 5,5-Dimethyl-2-(thiophen-2-YL)-1,3,2-dioxaborinane indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: calling a poison center or doctor if feeling unwell .
properties
IUPAC Name |
5,5-dimethyl-2-thiophen-2-yl-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO2S/c1-9(2)6-11-10(12-7-9)8-4-3-5-13-8/h3-5H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCFQKMFRXSPPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473106 | |
| Record name | 5,5-Dimethyl-2-(thiophen-2-yl)-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-2-(thiophen-2-YL)-1,3,2-dioxaborinane | |
CAS RN |
355408-55-8 | |
| Record name | 5,5-Dimethyl-2-(thiophen-2-yl)-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



